molecular formula C22H28N6O2 B5573805 N-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

N-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

Cat. No.: B5573805
M. Wt: 408.5 g/mol
InChI Key: MEAJOFLBWLYRRP-UHFFFAOYSA-N
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Description

N-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.22737416 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The development of nonaqueous capillary electrophoresis methods for the separation of imatinib mesylate and related substances, including the characterization of related compounds through electrophoretic separation, highlighting the importance of these compounds in quality control and synthesis research (Lei Ye et al., 2012).
  • Investigation into the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, providing insights into the metabolic pathways of such compounds in humans, which is crucial for understanding their pharmacokinetic properties (Aishen Gong et al., 2010).

Biological Activity and Potential Therapeutic Applications

  • Synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, indicating the potential therapeutic applications of related compounds in treating inflammation and pain (A. Abu‐Hashem et al., 2020).
  • Discovery of MGCD0103, an orally active histone deacetylase inhibitor, showcasing the potential of such compounds in cancer therapy by inhibiting histone deacetylases, which play a role in the regulation of gene expression (Nancy Z. Zhou et al., 2008).

Molecular Interactions and Mechanisms

  • Molecular interaction studies of specific antagonists with cannabinoid receptors, providing insights into the binding and action mechanisms of such compounds, which are valuable for drug design and understanding receptor-ligand interactions (J. Shim et al., 2002).

Novel Synthetic Approaches

  • Development of novel piperidine derivatives and their evaluation for anti-acetylcholinesterase activity, contributing to the exploration of new treatments for conditions such as Alzheimer's disease (H. Sugimoto et al., 1990).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Benzamides, for example, have been used in various medical and industrial applications, but some can be hazardous .

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound. Given the presence of several functional groups that are common in medicinal chemistry, this compound could potentially have interesting biological activities .

Properties

IUPAC Name

N-[2-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-17-24-19(26-9-5-6-10-26)15-20(25-17)27-11-13-28(14-12-27)21(29)16-23-22(30)18-7-3-2-4-8-18/h2-4,7-8,15H,5-6,9-14,16H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAJOFLBWLYRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.